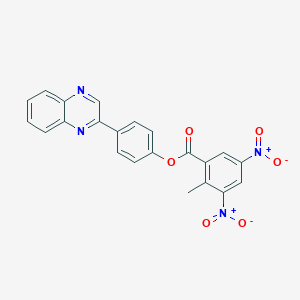
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety attached to a phenyl ring, further linked to a 2-methyl-3,5-dinitrobenzoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent functional group modifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline moiety or the phenyl ring.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the quinoxaline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or quinoxaline rings .
Aplicaciones Científicas De Investigación
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the nitro groups can undergo bioreduction to form reactive intermediates that damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
2-Methyl-3,5-dinitrobenzoate: Shares the nitrobenzoate moiety but lacks the quinoxaline group.
Phenyl 2-methyl-3,5-dinitrobenzoate: Similar structure but without the quinoxaline moiety
Uniqueness
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C22H14N4O6 |
|---|---|
Peso molecular |
430.4g/mol |
Nombre IUPAC |
(4-quinoxalin-2-ylphenyl) 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H14N4O6/c1-13-17(10-15(25(28)29)11-21(13)26(30)31)22(27)32-16-8-6-14(7-9-16)20-12-23-18-4-2-3-5-19(18)24-20/h2-12H,1H3 |
Clave InChI |
GSBPZCLTUSQBEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















